Product packaging for Diprotium(Cat. No.:)

Diprotium

Cat. No.: B1237481
M. Wt: 2.01565 g/mol
InChI Key: UFHFLCQGNIYNRP-HXFQMGJMSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Historical Trajectories in Fundamental Diprotium Understanding

The understanding of this compound is intrinsically linked to the historical study of hydrogen gas. Early investigations into the properties and reactions of hydrogen, which in its natural form is overwhelmingly this compound, laid the groundwork for modern chemical science. The discovery and characterization of hydrogen as an element and subsequently as a diatomic molecule were crucial steps. The later identification of hydrogen isotopes, protium (B1232500), deuterium (B1214612) (²H), and tritium (B154650) (³H), allowed for a more precise understanding and nomenclature, distinguishing the ¹H₂ molecule as this compound. doubtnut.comscribd.com

Contemporary Relevance of this compound in Scientific Disciplines

This compound holds significant contemporary relevance across various scientific disciplines. As the primary component of commercially available hydrogen gas, it is central to numerous industrial processes, including the synthesis of ammonia (B1221849) and methanol (B129727), and plays a critical role in the petrochemical industry. oilgasjournal.ru Furthermore, this compound is being extensively researched as a clean energy carrier in fuel cell technology, offering a promising alternative to fossil fuels with water as the primary byproduct of its combustion. oilgasjournal.ru Its unique properties are also explored in advanced materials science and fundamental chemical research involving reactions and catalysis where the behavior of the lightest diatomic molecule is of interest. rsc.org

Structure

2D Structure

Chemical Structure Depiction
molecular formula H2 B1237481 Diprotium

Properties

Molecular Formula

H2

Molecular Weight

2.01565 g/mol

InChI

InChI=1S/H2/h1H/i1+0H

InChI Key

UFHFLCQGNIYNRP-HXFQMGJMSA-N

SMILES

[HH]

Isomeric SMILES

[1H][1H]

Canonical SMILES

[HH]

Origin of Product

United States

Theoretical and Computational Perspectives on Diprotium

Quantum Mechanical Treatment of the Diprotium Molecule

The quantum mechanical description of this compound is a cornerstone of molecular physics, offering deep insights into the nature of the chemical bond.

Electronic structure theory provides the framework for understanding the distribution and energy of electrons within a molecule. For this compound, these methods have been applied with remarkable success. The simplest approach is the Linear Combination of Atomic Orbitals (LCAO) method, which constructs molecular orbitals from the 1s atomic orbitals of the two hydrogen atoms. cleanenergywiki.org This leads to the formation of a bonding (σg) and an antibonding (σu*) molecular orbital. youtube.comyoutube.com The ground electronic state of this compound is characterized by the occupation of the bonding orbital by both electrons (1σg² configuration). youtube.com

More sophisticated methods, such as Hartree-Fock (HF) theory, provide a more quantitative picture by considering the average repulsion between electrons. acs.org However, for highly accurate results, methods that account for electron correlation are necessary. Configuration Interaction (CI) and Coupled Cluster (CC) methods have been employed to achieve near-exact solutions for the electronic energy of this compound. pitt.edu These high-level calculations are crucial for benchmarking and developing new theoretical models. wikipedia.org

The Born-Oppenheimer (BO) approximation is a fundamental concept in molecular quantum mechanics that allows for the separation of the motion of the electrons and the nuclei. wikipedia.orglibretexts.org This approximation is based on the large mass difference between electrons and protons, which results in the electrons adjusting almost instantaneously to the movement of the nuclei. gatech.edu Within the BO approximation, the electronic Schrödinger equation is solved for a fixed nuclear geometry, yielding a potential energy surface (PES) on which the nuclei move. gatech.edu

For this compound, the BO approximation is highly accurate. However, for spectroscopic applications requiring extreme precision, it is necessary to go beyond this approximation and include corrections. fuw.edu.plaps.org Nonadiabatic perturbation theory is used to account for the coupling between the electronic and nuclear motions. fuw.edu.plaps.org These corrections, along with relativistic and quantum electrodynamics (QED) effects, are essential for achieving agreement with high-resolution experimental spectroscopy. fuw.edu.plaps.org

A potential energy surface (PES) is a mathematical function that describes the potential energy of a system as a function of the positions of its atoms. libretexts.orgwikipedia.org For the diatomic this compound molecule, the PES is a one-dimensional curve that plots the energy as a function of the internuclear distance. yale.edu This curve has a characteristic shape with a minimum at the equilibrium bond length, representing the most stable configuration of the molecule. libretexts.org At very short distances, the energy rises steeply due to nuclear repulsion, while at large distances, it asymptotically approaches the energy of two separated hydrogen atoms. libretexts.org

Accurate PESs for this compound are generated from high-level ab initio quantum chemical calculations. libretexts.org These surfaces are not only crucial for determining spectroscopic properties but also for simulating the dynamics of chemical reactions involving this compound. For instance, the PES for the H + H₂ reaction is a cornerstone of reaction dynamics, providing a detailed map of the energy landscape as the reaction proceeds. wikipedia.org

Spectroscopic Constants and Rovibrational Energy Level Calculations for this compound

The theoretical framework described above allows for the precise calculation of spectroscopic constants and the rovibrational energy levels of this compound. These calculations are vital for interpreting experimental spectra and for fundamental tests of quantum theory. fuw.edu.plaps.org The rovibrational energy levels correspond to the quantized vibrational and rotational motions of the molecule. researchgate.netquora.com

Theoretical calculations have achieved remarkable accuracy, with deviations from experimental values on the order of 10⁻³ to 10⁻⁷ cm⁻¹. fuw.edu.plaps.org These calculations must include nonadiabatic, relativistic, and QED corrections to the Born-Oppenheimer approximation to reach such high precision. fuw.edu.plaps.org

Table 1: Calculated Spectroscopic Constants for the Ground Electronic State (X¹Σg⁺) of this compound

ConstantValueUnit
Electronic TermTₑ0
Harmonic Vibrational Frequencyωₑ4401.21
Anharmonicity Constantωₑxₑ121.33
Rotational ConstantBₑ60.853
Vibration-Rotation Coupling Constantαₑ3.062
Centrifugal Distortion ConstantDₑ0.0471
Equilibrium Internuclear Distancerₑ0.74144
Dissociation EnergyD₀36118.069

Data compiled from various theoretical and computational sources. researchgate.netscispace.comnist.gov

Intermolecular Potential Energy Functions for this compound Systems

Understanding the interactions between this compound molecules is crucial for describing the properties of hydrogen in its condensed phases (liquid and solid) and in high-density gaseous states. These interactions are governed by intermolecular potential energy functions, which describe the potential energy as a function of the distance and relative orientation of the interacting molecules. researchgate.netresearchgate.net

For two this compound molecules, the intermolecular potential is a complex, multi-dimensional surface. It includes contributions from electrostatic interactions (quadrupole-quadrupole), dispersion forces (van der Waals forces), and short-range repulsive interactions. libretexts.orgyoutube.com Accurate intermolecular potentials are developed using high-level ab initio calculations on the H₂-H₂ dimer and are then often fitted to analytical functions for use in simulations. These potentials are essential for predicting thermodynamic properties, phase behavior, and transport properties of hydrogen. researchgate.net

Advanced Computational Simulations of this compound Behavior

Advanced computational simulations, such as molecular dynamics (MD) and Monte Carlo (MC) methods, utilize the accurate potential energy surfaces and intermolecular potentials described above to model the behavior of this compound at the molecular level. mostwiedzy.pl These simulations provide a bridge between the microscopic quantum mechanical description and the macroscopic properties of hydrogen.

For example, path-integral Monte Carlo (PIMC) simulations are used to study the properties of solid and liquid hydrogen, where quantum effects on the nuclear motion are significant even at low temperatures. These simulations have been instrumental in understanding the phase diagram of hydrogen at high pressures, a topic of great interest in condensed matter physics and planetary science. Furthermore, computational fluid dynamics (CFD) simulations are employed to model the behavior of hydrogen in various applications, such as in combustion engines. researchgate.netsae.org These simulations rely on accurate models for the transport and reactive properties of hydrogen, which are ultimately derived from the fundamental theoretical and computational perspectives discussed in this article.

Molecular Dynamics Simulations of this compound

Molecular Dynamics (MD) simulations are a powerful tool for investigating the thermodynamics, structural properties, and transport characteristics of this compound systems. worldscientific.com These simulations model the interactions between molecules and their evolution over time, providing microscopic insights into macroscopic phenomena. Due to the light mass of this compound, quantum effects can be significant, especially at cryogenic temperatures. asme.org To account for this, methods like the Feynman–Hibbs (FH) technique are used to apply quantum corrections to classical potentials like the Lennard-Jones (LJ) model. worldscientific.com

First-principles MD, which calculates intermolecular forces directly from electronic structure theory, has been used to study this compound under extreme conditions. At pressures between 75 and 175 GPa, these simulations have provided evidence for a liquid-liquid phase transition from a molecular to a dissociated, metallic phase. pnas.org This transition is marked by a significant increase in density and has major implications for understanding the interiors of giant planets. pnas.org Classical MD simulations have also been employed to study the permeation and diffusion of this compound in various materials, such as epoxy resins for cryogenic storage vessels and on the surface of silicene. nih.govmatec-conferences.org

Research findings from MD simulations include:

Equation of State: Simulations across wide density-temperature ranges help in formulating equations of state that accurately describe the behavior of liquid this compound, showing that quantum effects lead to higher virial pressure and weaker intermolecular interactions than predicted by classical models. asme.org

Structural Properties: The radial distribution function, g(r), calculated from MD simulations, reveals the local structure of liquid this compound. Quantum-corrected models show subtle differences in molecular ordering compared to purely classical simulations. worldscientific.com

Transport Properties: Properties like the diffusion coefficient and shear viscosity are calculated from the velocity autocorrelation function. worldscientific.com Studies show that this compound molecules exhibit higher diffusivity than their classical counterparts due to their quantum nature. asme.org For instance, the activation energy barrier for this compound diffusion on a silicene nanoribbon has been calculated to be 43.23 meV. matec-conferences.org

Table 1: Parameters from Molecular Dynamics Simulations of this compound Systems

System Simulated Method Temperature (K) Density (g/cm³) / Pressure Key Finding
Liquid para-Hydrogen MD with Feynman-Hibbs quantum correction 13.9 0.0769 g/cm³ Quantum effects modify the radial distribution function and transport properties. worldscientific.com
Compressed Liquid Hydrogen First-Principles MD 1,500 125 GPa Evidence of a liquid-liquid phase transition from molecular to a dissociated phase. pnas.org
Hydrogen in Epoxy Resin MD 123 - 373 Not specified Weak interactions form between hydrogen molecules and amino functional groups at lower temperatures. nih.gov
H₂ on Silicene Nanoribbon Classical MD 60 - 130 Not specified The activation energy for diffusion was calculated to be 43.23 meV. matec-conferences.org

Monte Carlo Studies of this compound Aggregates

Monte Carlo (MC) methods are particularly well-suited for studying this compound aggregates, or clusters, where quantum effects play a dominant role in determining structure and energetics. Diffusion Monte Carlo (DMC), a quantum simulation technique, is frequently used to calculate the exact ground state energy of these clusters by propagating a population of replicas of the system in imaginary time. aip.org This approach is vital as the small mass of this compound leads to significant zero-point energy and delocalization of the molecules. rsc.org

DMC simulations have been applied to a variety of this compound aggregate systems:

Pure Clusters: Studies on small para-hydrogen clusters ((H₂)n) have determined ground state energies and chemical potentials for aggregates ranging from 3 to 40 molecules. researchgate.net

Doped Clusters: The behavior of isotopic impurities like D₂ within H₂ clusters has been investigated. In gas-phase clusters, the heavier isotopomer is more likely to be found near the center of mass. aip.org

Aggregates on Surfaces and in Complexes: Research has explored this compound molecules aggregated with other chemical species, such as electrolyte clusters or ammonia (B1221849) clusters. rsc.orgaip.org In simulations of this compound with lithium ion-containing clusters, the this compound molecules were found to form a distorted tetrahedral cage around the ion. rsc.orgrsc.org When adsorbed on ammonia clusters, quantum effects significantly influence the surface distribution of H₂, often causing it to populate sites different from the classical minimum energy position. aip.org

These studies provide fundamental data on the binding energies and structural preferences of this compound in nanoscale environments, which is relevant for hydrogen storage and understanding intermolecular interactions. rsc.org

Table 2: Findings from Monte Carlo Studies of this compound (H₂) Aggregates

System Studied Method Number of H₂ Molecules Key Finding
H₂ with Li⁺-Nitromethane cluster Diffusion Monte Carlo Up to 5 H₂ molecules form a distorted tetrahedral cage around the Li⁺ ion. rsc.orgrsc.org
D₂-(H₂)n clusters (gas phase) Diffusion Monte Carlo n = 6 to 12 The heavier D₂ isotopomer is more likely to be near the center of mass of the aggregate. aip.org
H₂ on Ammonia clusters (NH₃)n Diffusion Monte Carlo 1 (on clusters n=3-20) Quantum effects result in H₂ populating surface sites different from the classical global minimum. aip.org

Density Functional Theory Approaches to this compound Interactions

Density Functional Theory (DFT) is a widely used quantum mechanical method for investigating the electronic structure and properties of molecules and materials. It offers a balance between accuracy and computational cost, making it suitable for studying the interactions of this compound with itself and with other substances. mdpi.com DFT calculations are used to determine fundamental properties such as bond length, dissociation energy, and the potential energy surface of the this compound molecule. acs.orgyoutube.com

DFT is extensively applied to model the interaction of this compound with potential hydrogen storage materials. For example, studies have investigated the adsorption of H₂ on various surfaces, including pristine and defect-containing graphene, carbon nanotubes, and transition-metal-doped graphene. mdpi.comrsc.org These calculations help determine adsorption energies, identify the most favorable adsorption sites (e.g., top, bridge, or hollow sites on graphene), and understand the nature of the interaction (physisorption vs. chemisorption). mdpi.com The choice of the exchange-correlation functional and the inclusion of van der Waals corrections (like the Tkatchenko–Scheffler scheme) are critical for accurately describing the weak interactions involved in physisorption. mdpi.com

Key findings from DFT studies include:

Molecular Properties: DFT calculations using various functionals can reproduce the experimental bond length (approx. 0.74 Å) and dissociation energy of this compound with reasonable accuracy. youtube.comnist.gov

Interaction Energies: The interaction energy between this compound and surfaces can be precisely calculated. For H₂ on pristine graphene, adsorption energies are typically weak, in the range of -40 to -50 meV, indicating physisorption. mdpi.com Defects or dopants in the material can significantly alter these energies. mdpi.comrsc.org

Mechanism of Interaction: By analyzing the electronic density and potential energy curves, DFT can elucidate the mechanism of interaction, such as the Kubas interaction observed in some transition metal-doped systems, which involves electron donation and back-donation between the metal d-orbitals and the H₂ orbitals. rsc.org

Table 3: DFT-Calculated Interaction Properties of this compound (H₂) with Various Systems

Interacting System DFT Functional/Correction Calculated Property Value
Isolated H₂ molecule Not specified Equilibrium bond-length 0.75 Å mdpi.com
H₂ on pristine graphene (top site) PBE + TS correction Adsorption Energy -49.8 meV mdpi.com
H₂ on pristine graphene (bridge site) PBE + TS correction Adsorption Energy -49.3 meV mdpi.com
H₂ on pristine graphene (hexagon site) PBE + TS correction Adsorption Energy -45.7 meV mdpi.com

Table of Compounds Mentioned

Compound Name

Advanced Spectroscopic Investigations of Diprotium

High-Resolution Rotational and Vibrational Spectroscopy of Diprotium

This compound (H₂), as a homonuclear diatomic molecule, lacks a permanent dipole moment. Consequently, it does not exhibit a conventional infrared absorption or emission spectrum through single-photon electric dipole transitions. aanda.orgresearchgate.net However, high-resolution rotational and vibrational spectra can be obtained through other mechanisms and techniques, such as weaker electric quadrupole transitions, collision-induced absorption, and various forms of Raman spectroscopy. researchgate.netfuw.edu.pl These methods provide detailed insights into the quantum mechanical structure of the simplest neutral molecule.

The rovibrational energy levels of this compound are characterized by the vibrational (v) and rotational (J) quantum numbers. researchgate.net Due to nuclear spin statistics, this compound exists in two distinct forms: orthohydrogen, where the nuclear spins of the two protons are parallel (total nuclear spin I=1), which occupies rotational states with odd J values (1, 3, 5,...); and parahydrogen, where the spins are antiparallel (I=0), occupying even J states (0, 2, 4,...). esa.intyork.ac.uk This distinction has profound effects on the appearance and analysis of its rotational and vibrational spectra.

While an isolated this compound molecule is infrared-inactive, absorption can occur in dense gases, liquids, and solids through collision-induced mechanisms. researchgate.netaip.org During molecular collisions, transient dipole moments are induced in the interacting H₂ molecules, primarily through quadrupolar induction, which allows for the absorption of infrared radiation. researchgate.netcdnsciencepub.com This results in a spectrum characterized by rotational and rovibrational transitions.

The infrared fundamental band of liquid and solid this compound shows features corresponding to rotational and vibrational transitions. cdnsciencepub.com Key observed features include:

Rotational Transitions: S(0) and S(1) lines, corresponding to J=0→2 and J=1→3 transitions, respectively.

Vibrational Transitions: A Q branch (ΔJ=0) associated with the fundamental vibration.

Combined Transitions: The spectrum also shows broader bands interpreted as combinations of molecular vibrational frequencies with lattice frequencies (phonon spectra) in the solid phase. cdnsciencepub.com

In the solid phase, these spectral lines can become very sharp, especially in pure parahydrogen. cdnsciencepub.com The intensity of the absorption is dependent on the density of the sample, as it relies on intermolecular interactions. Studies on low-temperature, low-pressure gas have also characterized the very weak and broad collision-induced translational absorption band, which occurs when colliding molecules absorb a photon, altering their translational energies without changing internal states. ubc.ca

Raman spectroscopy is a powerful tool for studying the rovibrational energy levels of this compound, as the molecule's rotational and vibrational transitions are Raman-active. wikipedia.orgornl.gov The technique involves inelastic scattering of photons, where the energy difference between the incident and scattered photons corresponds to a rovibrational transition in the molecule.

High-resolution Raman spectra of this compound show distinct lines corresponding to pure rotational and rovibrational transitions. researchgate.netaip.org

Pure Rotational Spectra: These transitions (Δv=0, ΔJ=+2) are known as the S-branch. The S(0) and S(1) lines, corresponding to transitions from J=0 to J=2 for parahydrogen and J=1 to J=3 for orthohydrogen, are commonly observed. researchgate.net

Rovibrational Spectra: The fundamental vibrational band (Δv=1) consists of a Q-branch (ΔJ=0), an O-branch (ΔJ=-2), and an S-branch (ΔJ=+2). researchgate.net

The positions of these Raman lines have been measured with high accuracy for H₂ gas. ornl.gov For instance, the pure rotational S(0) and S(1) transitions are found at approximately 354 cm⁻¹ and 587 cm⁻¹, respectively. researchgate.netoptica.org The main vibrational transition (Q-branch) for the v=1-0 band occurs around 4155 cm⁻¹. ornl.gov Studies at high pressures have shown that new Raman lines can appear, indicating pressure-induced changes in the molecular structure and interactions. researchgate.net

Transition TypeTransitionSpeciesApproximate Raman Shift (cm⁻¹)
Pure RotationalS(0) [J=0 → J=2]para-H₂354
Pure RotationalS(1) [J=1 → J=3]ortho-H₂587
Pure RotationalS(2) [J=2 → J=4]para-H₂814
RovibrationalQ(1) [v=0→1, J=1→1]ortho-H₂4155

Advanced, nonlinear spectroscopic techniques like Stimulated Emission Pumping (SEP) and Coherent Anti-Stokes Raman Spectroscopy (CARS) provide enhanced sensitivity and resolution for studying this compound.

Stimulated Emission Pumping (SEP) is a double-resonance technique used to populate and study highly excited rovibrational levels of the ground electronic state with high state selectivity. annualreviews.orgworldscientific.com The process involves using a "PUMP" laser to excite a molecule to a specific level in an excited electronic state, followed by a "DUMP" laser that stimulates emission down to a high vibrational level of the ground state. annualreviews.org By monitoring the fluorescence depletion caused by the DUMP laser, a high-resolution spectrum of these otherwise inaccessible high-energy states can be obtained. nycu.edu.tw

Coherent Anti-Stokes Raman Spectroscopy (CARS) is a third-order nonlinear optical process that provides a much stronger signal than conventional Raman scattering. wikipedia.org It involves three laser beams—a pump beam (ωp), a Stokes beam (ωS), and a probe beam (ωpr)—interacting with the sample to generate a coherent signal at the anti-Stokes frequency (ωas = ωp - ωS + ωpr). youtube.com The signal is resonantly enhanced when the frequency difference between the pump and Stokes beams matches a Raman-active vibrational frequency of the molecule. wikipedia.org CARS has been applied to this compound and its isotopes to make accurate measurements of Raman linewidths, pressure broadening coefficients, and transition frequencies. dtic.mil

Photoelectron and Photoionization Spectroscopy of this compound

Photoelectron spectroscopy (PES) provides information about the electronic structure and bonding in molecules by measuring the kinetic energy of electrons ejected upon photoionization. libretexts.org When this compound is irradiated with high-energy photons (typically in the vacuum UV range), an electron is ejected, forming the molecular ion H₂⁺. youtube.com

H₂ (1σg²) → H₂⁺ (1σg¹) + e⁻

The photoelectron spectrum of H₂ shows a band of transitions corresponding to the formation of the H₂⁺ ion in its various vibrational states. youtube.com

Vibrational Structure: The spectrum consists of a series of peaks, each corresponding to a transition from the ground vibrational state (v=0) of H₂ to a different vibrational state (v') of H₂⁺. youtube.com

Ionization Energies: The position of the first and most intense peak (the vertical transition) provides the vertical ionization energy, while the onset of the band corresponds to the adiabatic ionization energy. youtube.com For H₂, the band appears between approximately 15.4 eV and 18 eV. youtube.com

Bonding Information: The removal of a bonding electron from the 1σg orbital in H₂ results in a weaker bond in the H₂⁺ ion. This is reflected in a longer equilibrium bond length for H₂⁺ and the extensive vibrational structure observed in the photoelectron spectrum. libretexts.orgyoutube.com

Advanced techniques have been developed to obtain photoelectron spectra of vibrationally excited H₂, providing detailed data for comparison with high-level theoretical calculations of potential energy curves and photoionization cross-sections. aip.org

Spectroscopic Probes of this compound in Condensed Phases

The spectroscopic properties of this compound are significantly altered in condensed phases (liquid and solid) due to intermolecular interactions. researchgate.netcdnsciencepub.com As mentioned in the context of infrared spectroscopy, these interactions induce transient dipole moments that make rovibrational transitions observable. aip.orgcdnsciencepub.com

In liquid this compound , the spectral lines are generally broader than in the gas phase due to the disordered environment and frequent collisions. Both Raman and collision-induced infrared spectroscopy have been used to study the liquid state, revealing shifts in vibrational frequencies compared to the gas phase. aip.orgresearchgate.net

In solid this compound , which forms a quantum crystal, the molecules retain a high degree of rotational freedom. researchgate.net The spectral features become sharper compared to the liquid phase. cdnsciencepub.com

Infrared Spectra: The IR spectrum of solid H₂ is dominated by features arising from quadrupolar interactions. cdnsciencepub.com In addition to the S(0) and S(1) lines, broad phonon bands are observed, which correspond to the simultaneous excitation of molecular vibrations and lattice vibrations (phonons). cdnsciencepub.com

Raman Spectra: High-resolution Raman studies of solid H₂ show that the S(0) rotational line of parahydrogen can split into a triplet structure, an effect explained by the exciton (B1674681) theory of rotational and vibrational levels in the solid. researchgate.netjournaldephysique.org The vibrational frequencies in the solid are lowered by 8 to 11 cm⁻¹ from their gas-phase values due to intermolecular forces. researchgate.net

Spectroscopy of this compound encapsulated in other materials, such as C₆₀ fullerenes or clathrate hydrates, provides a unique probe of the molecule's behavior in confined environments. acs.orgaip.org In these systems, the interaction with the host cage can lift the degeneracy of rotational levels and shift vibrational frequencies. aip.org

Nuclear Magnetic Resonance (NMR) Studies of this compound Spin Isomers and Dynamics

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for studying the spin isomers of this compound. Orthohydrogen (parallel nuclear spins, J=odd) and parahydrogen (antiparallel nuclear spins, J=even) are chemically identical but have distinct nuclear spin states. york.ac.ukmsu.edu

Parahydrogen is an NMR-silent state (total nuclear spin I=0), while orthohydrogen is NMR-active (I=1) and exists as a spin triplet. However, the direct NMR observation of this compound gas is challenging. A key area of research is the use of enriched parahydrogen to dramatically enhance NMR signals in a phenomenon known as Parahydrogen Induced Polarization (PHIP) . nih.govresearchgate.net

The PHIP process involves a chemical reaction, typically hydrogenation, that incorporates the two protons from a parahydrogen molecule into a product molecule. nih.gov This reaction breaks the magnetic symmetry of the proton pair, converting the latent singlet-state order of parahydrogen into large, observable population differences between the nuclear spin states of the product. nih.gov This can lead to signal enhancements of several orders of magnitude over conventional NMR. researchgate.net

PHIP-NMR has been used to:

Study the mechanisms of homogeneous hydrogenation reactions. aip.org

Characterize transient catalytic intermediates that would otherwise be undetectable. nih.gov

Quantify the ortho/para ratio of a this compound sample by measuring the NMR signal of the residual orthohydrogen. acs.org

The interconversion between ortho- and parahydrogen is slow in the gas phase but can be accelerated by catalysts like activated charcoal or iron oxide at cryogenic temperatures. york.ac.uk NMR provides a method to monitor and quantify the efficiency of this conversion process. acs.org

Fundamental Reaction Mechanisms and Chemical Dynamics of Diprotium

Elementary Reaction Pathways Involving Diprotium

Elementary reactions involving this compound encompass a variety of processes, from simple bond breaking to complex interactions with other molecules and surfaces. These pathways are often studied using advanced experimental techniques and theoretical calculations to elucidate the detailed dynamics at the atomic and molecular level.

Hydrogen Atom Abstraction Reactions with this compound

Hydrogen atom abstraction is a ubiquitous reaction type where a radical or atom removes a hydrogen atom from a molecule. For this compound, this typically involves a species (R) reacting with H₂ to form RH and a hydrogen atom (H): R + H₂ → RH + H. These reactions are fundamental in many chemical environments.

Photodissociation Dynamics of this compound

Photodissociation involves the breaking of a chemical bond upon absorption of a photon. The photodissociation dynamics of this compound (H₂) have been investigated extensively, particularly through excitation to various electronic states. Studies using techniques like velocity map ion imaging have explored the photoionization and photodissociation dynamics of H₂ in selected rovibrational levels of excited states, such as the B ¹Σᵤ⁺ and C ¹Πᵤ states. nih.gov Absorption of photons can lead to photoionization to produce H₂⁺ or photodissociation into a ground-state hydrogen atom and an excited hydrogen atom. nih.gov The angular distribution of the resulting ions provides insights into the dissociation process, which can involve coupling to doubly excited electronic states and the dissociation continua of singly excited Rydberg states. nih.gov Ultrafast laser pulses can induce photodissociation of H₂⁺, with the dynamics potentially governed by the lowest bound (1sσg) and dissociative (2pσu) states. stfc.ac.uk The distribution of vibrational states populated in H₂⁺ upon ionization by an ultrafast pulse can be skewed towards lower levels, depending on laser intensity, wavelength, and pulse duration. stfc.ac.uk

Electron-Impact Dissociation and Ionization of this compound

Electron-impact processes involve collisions between electrons and molecules, leading to dissociation or ionization. Electron-impact dissociation of this compound is significant in various plasma environments. ciemat.es At low energies (below approximately 14 eV), the primary pathway for dissociation of ground-state H₂ is through excitation of the b ³Σᵤ⁺ state, producing neutral hydrogen atoms. ciemat.es There have been historical discrepancies between theoretical and experimental cross sections for this transition. ciemat.es Electron-impact dissociation cross sections are significantly enhanced for scattering on vibrationally excited levels of H₂, highlighting the importance of vibrationally-resolved collision data for modeling environments like fusion plasmas where molecules are in excited states. mdpi.com

Electron-impact ionization of this compound can lead to the formation of H₂⁺ and H⁺ ions. Experimental studies using mass spectrographs have indicated the formation of H₂⁺ at approximately 15.4 eV, H⁺ at around 18.0 eV, and H⁺ with kinetic energy at 26 to 30 eV. aps.org At higher electron velocities, the majority of ions formed are typically H₂⁺. aps.org The cross section for ionization near the threshold has been found to be nearly a linear function of the electron-energy excess, suggesting the involvement of indirect processes like autoionization. aip.org Electron-impact ionization with simultaneous excitation of the H₂⁺ ion, which subsequently dissociates, has also been studied, with experimental results compared to theoretical calculations. tsinghua.edu.cn Electron-induced dissociation of physisorbed H₂ can occur via core-excited electron scattering resonances. nih.gov

Quantum Tunneling Effects in this compound Chemical Reactions

Quantum tunneling is a phenomenon where a particle can pass through a potential energy barrier even if it does not have sufficient classical energy to overcome it. This effect is particularly relevant for light particles like hydrogen atoms and can play a significant role in chemical reactions involving this compound, especially at low temperatures. pnas.orgeurekalert.orgfrontiersin.org

Large isotope effects have been observed in tunneling reactions involving hydrogen isotopes, such as H(D) + H₂(D₂) in solid hydrogen at low temperatures. tandfonline.com These large isotope effects are indicative of tunneling. tandfonline.com The probability of a particle tunneling through a barrier is related to its de Broglie wavelength, which for hydrogen isotopes is comparable to the distance traversed during a hydrogen transfer reaction. pnas.org

Quantum mechanical effects, including tunneling, can significantly influence reaction rates and can lead to deviations from classical transition state theory, particularly at low temperatures. frontiersin.orgnih.gov In some enzyme-catalyzed hydrogen transfer reactions, quantum tunneling has been found to be a fundamental feature. nih.govnih.gov Theoretical approaches based on classical mechanics may fail to describe reactivity at sub-thermal energies where quantum phenomena are prominent. frontiersin.org The inclusion of nuclear quantum effects can lead to faster photodissociation and larger isotope effects in processes like plasmon-driven H₂ photodissociation. acs.org

This compound Activation and Dissociation on Model Catalytic Surfaces

The activation and dissociation of this compound on catalytic surfaces are crucial steps in many heterogeneous catalytic processes, such as hydrogenation and hydroprocessing. mdpi.comresearchgate.net This process involves the interaction of H₂ molecules with the surface, leading to the breaking of the H-H bond and the formation of adsorbed hydrogen atoms.

H₂ dissociation on solid catalyst surfaces can follow two main pathways: homolytic dissociation, where the H-H bond breaks symmetrically to form two adsorbed hydrogen atoms, and heterolytic dissociation, which generates a proton-hydride pair. mdpi.comresearchgate.net The favored pathway depends on the electronic structure of the catalyst and the local coordination environment of the active sites. mdpi.com

Heterolytic dissociation is often facilitated by Lewis acid-base pairs, lattice oxygen vacancies, and metal-support interfaces. mdpi.comresearchgate.net This pathway can offer advantages like high selectivity for polar bonds and a low energy barrier for H₂ dissociation. researchgate.net On extended metal surfaces, homolytic dissociation is often favored, while heterolytic dissociation can occur on heterogeneous catalysts with appropriate metal-base sites. acs.org

The dissociation of H₂ on metal surfaces can be activated or non-activated. universiteitleiden.nl Activated dissociation, characterized by a high entrance-channel activation barrier, is observed on noble metals like Cu, Ag, and Au. universiteitleiden.nl On transition metal surfaces, H₂ dissociation is often non-activated. universiteitleiden.nl The presence of d electrons in transition metals can play a role in reducing the activation barrier. aps.org The kinetics of H₂ dissociation on surfaces can be affected by hydrogen surface coverage. rsc.orgosti.gov

Chemisorption and Physisorption Dynamics of this compound

The interaction of this compound with surfaces can be categorized into physisorption and chemisorption. aip.orgacs.org

Physisorption involves the weak binding of H₂ molecules to the surface through van der Waals forces. aip.orgaanda.orgrsc.org In this state, the hydrogen molecule remains intact. rsc.org Physisorption is typically associated with low adsorption energies. researchgate.net Materials with high specific surface areas are often employed for hydrogen storage via physisorption. aip.orgresearchgate.net Molecular hydrogen can diffuse relatively easily between physisorbed states on surfaces like graphene, with low energy barriers for diffusion. acs.org

Chemisorption, on the other hand, involves the formation of stronger chemical bonds between hydrogen and the surface. aip.orgrsc.org This often involves the dissociation of the H₂ molecule into hydrogen atoms that then bond to the material. aip.orgrsc.org Chemisorption energies are significantly higher than physisorption energies. researchgate.net Dissociative chemisorption involves the breaking of the H-H bond and the formation of metal-hydrogen or material-hydrogen bonds. acs.org Some materials can exhibit non-dissociative chemisorption, where the H-H bond is elongated but not broken, such as in Kubas-type interactions. aip.orgrsc.org The transition from physisorption to chemisorption can be influenced by factors like the presence of transition metals and the nature of the surface. rsc.org Understanding the dynamics of both physisorption and chemisorption is essential for designing materials for applications like hydrogen storage and catalysis. researchgate.net

Surface Reaction Mechanisms Involving this compound

The interaction of this compound with surfaces is a cornerstone of heterogeneous catalysis and surface science. These interactions often involve the dissociation of the H₂ molecule and the subsequent adsorption of hydrogen atoms onto the surface. The specific mechanisms are highly dependent on the nature of the surface material, its structure, and the prevailing conditions.

One of the most well-studied surface reactions involving this compound is its dissociative adsorption on metal surfaces, particularly transition metals like platinum (Pt) and palladium (Pd) physicsworld.comtandfonline.com. This process is a critical step in many catalytic hydrogenation reactions wikipedia.org. Two primary mechanisms have been debated for H₂ dissociation on surfaces: the Langmuir-Hinshelwood mechanism and the Eley-Rideal mechanism arxiv.orgaanda.org.

In the Langmuir-Hinshelwood mechanism, both the this compound molecule and the other reactant (if any) adsorb onto the catalyst surface. Surface diffusion of the adsorbed species then occurs, followed by a reaction between the co-adsorbed species arxiv.orgaanda.org. For H₂ dissociation, this would involve H₂ physisorbing onto the surface, diffusing to an active site (such as a defect), and then dissociating into adsorbed hydrogen atoms physicsworld.com.

The Eley-Rideal mechanism, on the other hand, involves a gas-phase molecule directly reacting with an adsorbed species on the surface arxiv.orgaanda.org. In the context of H₂ dissociation, this could involve a gas-phase H₂ molecule directly dissociating upon impact with an active site on the surface physicsworld.com. Research on platinum surfaces has provided evidence suggesting that H₂ can dissociate by direct impact at defect sites, challenging earlier models that solely relied on mobile physisorbed precursors physicsworld.com.

Surface defects, such as step sites on metal crystals, play a significant role in facilitating H₂ dissociation physicsworld.com. Studies on curved platinum crystals with controlled defect concentrations have shown that the initial sticking probability of H₂ is influenced by the type and density of these defects physicsworld.com. Furthermore, recent findings suggest that for dissociative hydrogen adsorption on palladium surfaces, groups of three or more vacancies, rather than just a pair, may be required to facilitate the process where an H₂ molecule separates into two hydrogen atoms that occupy surface vacancies lbl.gov.

The surface chemistry of this compound is also relevant in other contexts, such as the interaction with metal oxides and in interstellar environments. For instance, H₂ adsorption on iron oxide surfaces typically involves interactions with surface oxygen atoms, leading to dissociative adsorption researchgate.net. In the interstellar medium, H₂ formation on the surface of dust grains is a crucial process, occurring via mechanisms like Langmuir-Hinshelwood and Eley-Rideal arxiv.orgaanda.org. This formation can happen even on grains warmer than 25 K, and the Eley-Rideal mechanism can contribute significantly to gas heating arxiv.orgaanda.org.

Solvent molecules can also influence surface reactions involving this compound, particularly at solid-liquid interfaces. For example, in the reaction between molecular hydrogen and oxygen on palladium nanoparticle surfaces to form hydrogen peroxide, liquid-phase methanol (B129727) molecules can bind to the Pd surface and form intermediates that mediate the redox reactions acs.org.

Reaction Kinetics and Dynamics of this compound in Extreme Environments

The behavior of this compound undergoes significant changes under extreme conditions, such as in plasmas and at high temperatures. These environments can lead to unique reaction pathways and kinetics that are not typically observed under standard conditions.

Plasma-Induced Reactions of this compound

Plasmas are highly energetic environments containing charged particles (electrons, ions) and reactive species (free radicals) mdpi.comresearchgate.net. When this compound is introduced into a plasma, it can undergo a variety of reactions driven by collisions with these energetic particles mdpi.comresearchgate.net.

High-energy electrons in plasma can collide with H₂ molecules, leading to ionization, dissociation, and excitation mdpi.comspiedigitallibrary.org. Electron impact dissociation is a major source of atomic hydrogen in hydrogen plasmas nih.gov.

The plasma environment can facilitate the formation of various hydrogen-containing species and can influence reaction kinetics. In argon/hydrogen cold plasmas, ion-molecule kinetics play a significant role, with primary Ar⁺ ions reacting with H₂ to form ArH⁺, which can then further react with H₂ to produce H₃⁺ nih.gov. The presence of negative ions, such as H⁻, can also be important in hydrogen plasmas, although their formation often requires vibrationally excited H₂ molecules nih.gov.

Plasma-assisted processes are being explored for applications such as hydrogen production and the reduction of metal ores mdpi.commpie.de. In plasma-assisted hydrogen production from sources like water or methane (B114726), high-energy particles in the plasma break chemical bonds, leading to the generation of hydrogen gas mdpi.com. For example, in steam cracking assisted by plasma, O-H bonds in water molecules are broken, producing hydrogen atoms and molecules mdpi.com. The efficiency of this process is influenced by plasma parameters such as power, frequency, and electron density mdpi.com.

Hydrogen plasma can also induce morphological changes in materials through mechanisms like chemical etching via volatile hydride formation and the accumulation of pressurized molecular hydrogen in material cavities researchgate.net.

High-Temperature Reaction Pathways of this compound

At high temperatures, the kinetic energy of this compound molecules and other reactants increases significantly, leading to more frequent and energetic collisions libretexts.org. This allows for reactions with higher activation energies to occur, influencing reaction pathways and rates.

High-temperature conditions are relevant in processes such as combustion, thermochemical water splitting, and thermal decomposition reactions energy.govihi.co.jpacs.org. In high-temperature combustion of hydrogen/oxygen mixtures, a detailed kinetic mechanism involving numerous reversible elementary reactions describes the complex reaction pathways llnl.gov. The reaction kinetics in such systems are influenced by temperature, pressure, and the ratios of reactants and diluents llnl.gov.

Thermochemical water splitting, a method for hydrogen production, utilizes high temperatures (500°–2,000°C) to drive a series of chemical reactions that split water into hydrogen and oxygen energy.gov. These processes often involve metal oxides and operate in closed loops where the chemicals are reused energy.gov.

Thermal decomposition reactions involving compounds containing hydrogen can also produce molecular hydrogen at high temperatures acs.orguw.edu.plmtroyal.ca. The temperature at which a compound decomposes to release molecular hydrogen is an important factor in its potential use for hydrogen storage uw.edu.pl. For instance, binary chemical hydrides decompose at characteristic temperatures that correlate with the standard redox potential of the metal or nonmetal center uw.edu.pl.

High temperatures can also enable hydrogen formation pathways that are less efficient at lower temperatures. For example, in photodissociation regions in space, H₂ formation on polycyclic aromatic hydrocarbons (PAHs) is more efficient at temperatures above 200 K, a regime where the conventional formation route on cold dust grains is less feasible aanda.org.

The kinetics of high-temperature reactions involving this compound can be complex and are often studied using detailed kinetic models and experimental techniques like shock tubes llnl.govaiaa.org. These studies help to validate and refine models, providing insights into reaction pathways and temperature dependencies under extreme conditions aiaa.org.

Diprotium Interactions in Condensed Matter and Confined Systems

Behavior of Diprotium Under Extreme Pressure Conditions

The response of this compound to extreme pressure has been a subject of intense research for decades, driven by the quest to understand its high-pressure phase diagram and the potential transition to a metallic state.

Phase Transitions of Solid this compound

Solid this compound displays a rich phase diagram under high pressure, characterized by several distinct molecular phases. These phases are often labeled I to V, observed experimentally up to pressures of 400 GPa and temperatures up to 300 K. pnas.org The transitions between these phases involve changes in the orientational order and structure of the hydrogen molecules.

Phase I, stable at lower pressures, is characterized by orientationally disordered molecules, although at high pressure, rotation is hindered. nih.gov As pressure increases, this compound transitions to phases with broken symmetry, such as Phase II and Phase III. nih.gov Phase III is observed as the stable insulating phase at temperatures below 200 K in the pressure range of approximately 150 to 400 GPa before potentially becoming metallic upon further compression. pnas.org

Theoretical calculations and experimental observations continue to refine the understanding of these transitions. For instance, a recent theoretical study incorporating highly accurate electronic and nuclear enthalpies predicts a first-order phase transition from a conductive phase III (molecular C2/c-24) to a metallic phase VI (molecular Cmca-12) at 422(40) GPa. arxiv.org This is in accordance with some experimental observations above 420 GPa using infrared absorption measurements. arxiv.org

The high-pressure phase diagram of hydrogen, including predicted transitions and pathways to the metallic phase, is a complex landscape that combines both observed and theoretical data. researchgate.net

Theoretical and Experimental Aspects of Metallic this compound

The prediction of metallic hydrogen dates back to 1935, positing that under ultra-high pressure, this simplest element should transform into an electrically conducting solid. desy.de Achieving this metallic state experimentally has been a significant challenge in high-pressure research. desy.de

Theoretical estimates for the pressure required to achieve metallic this compound vary widely, largely due to the sensitivity of calculations of the Gibbs free energy curves for the molecular and metallic phases. rand.org Direct compression of solid molecular hydrogen may require pressures exceeding 400 GPa to reach a metallic state, which is at the upper limit of current static compression techniques. nih.gov Some theoretical calculations suggest the transition to atomic metallic hydrogen could occur at around 577 GPa, a pressure higher than currently attained experimentally. arxiv.org

Experimental efforts utilize techniques such as diamond anvil cells to compress hydrogen to millions of times atmospheric pressure. desy.de At these extreme pressures, samples become tiny, in the range of one micrometer, making characterization challenging. desy.de X-ray diffraction is used to reveal the crystal structure of compressed hydrogen, although this technology approaches its limits at the pressures required for metallic hydrogen. desy.de

There is some evidence suggesting molecular hydrogen becomes metallic at pressures above four million atmospheres (approximately 405 GPa). desy.de Researchers have observed structural changes at 220 GPa that indicate early stages of polymerization, interpreted as a sign of impending metallization. desy.de Infrared light studies have revealed successive transformations from a gaseous state to an insulating solid, then a semiconductor, and finally metallic. synchrotron-soleil.fr Total absorption of infrared photons indicates the disappearance of the energy barrier keeping electrons bound to molecules, allowing them to move freely as in a metal. synchrotron-soleil.fr

Alternative approaches to achieving metallization at lower pressures involve studying hydrogen-rich molecular compounds. nih.gov For instance, the compression of silane (B1218182) plus molecular hydrogen is predicted to lower the metallization pressure compared to pure bulk hydrogen. nih.gov A phase with a specific calculated structure is predicted to become metallic near 120 GPa, significantly lower than the suggested pressure for bulk molecular hydrogen. nih.gov

Metallic hydrogen is predicted to possess remarkable properties, including potential room-temperature superconductivity, a liquid ground state, and high conductivity relevant to the magnetic fields of Jovian planets. nih.govsynchrotron-soleil.fr The possibility of stabilizing metallic hydrogen in hydrides is an active area of study. synchrotron-soleil.fr

This compound in Clathrate Hydrates and Host Frameworks (Fundamental Interactions)

This compound molecules can be trapped within the cage structures of clathrate hydrates and other host frameworks, forming inclusion compounds. Clathrate hydrates are ice-like crystalline solids where guest molecules occupy cavities formed by a hydrogen-bonded water network. energy.govmdpi.com

Pure hydrogen hydrates can form cubic structure II hydrates under extreme conditions, such as 200 MPa at 280 K. energy.gov In these structures, hydrogen molecules are confined within polyhedral cages formed by water molecules. aip.org Small cages can host a single H₂ molecule, while large cages can accommodate up to four H₂ molecules, depending on synthesis conditions. aip.org The maximum theoretical capacity for hydrogen storage in ideal hydrogen hydrates is about 5.4 wt%. mdpi.com

However, the high pressures required for the formation of pure hydrogen hydrates are a significant barrier for large-scale applications. mdpi.com Research has demonstrated that hydrogen can be stored in binary clathrate hydrates, such as H₂/tetrahydrofuran (THF) clathrates, at significantly lower pressures. energy.gov This makes binary clathrates more feasible for hydrogen storage. energy.gov

The interaction of hydrogen molecules with the water cages in clathrate hydrates is a subject of fundamental study, particularly regarding the quantum dynamics of the confined molecules. At low temperatures, hydrogen molecules in singly occupied small cages of structure II clathrate hydrates exhibit almost free rotation and anharmonic center-of-mass vibrational motion ("rattling"). aip.org Neutron scattering studies provide insights into the structure and low-temperature dynamics of hydrogen molecules in these clathrates as a function of gas content. aip.org

Under higher pressures, different clathrate structures can form, including a 1:1 ratio clathrate with a cubic structure stable above 2.3 GPa, and a predicted 1:2 ratio clathrate (2H₂•H₂O) above 38 GPa. wikipedia.org The study of hydrogen clathrates is also relevant to planetary science, as the pressures required for their formation are expected within icy moon interiors. acs.org

Adsorption and Confinement of this compound in Nanoporous Materials

Nanoporous materials offer alternative approaches for the adsorption and confinement of this compound, driven by the potential for hydrogen storage and separation applications. These materials possess high surface areas and tunable pore structures that can interact with hydrogen molecules. cecam.orgmdpi.com

Metal-Organic Frameworks (MOFs) and Zeolites for this compound Research

Metal-Organic Frameworks (MOFs) and zeolites are two important classes of porous materials extensively studied for their this compound adsorption capabilities. cecam.orgsciltp.com MOFs, formed by metal ions or clusters linked by organic ligands, generally exhibit higher surface areas and larger pore volumes compared to zeolites, making them potentially more efficient for gas storage. mdpi.comsciltp.com The design flexibility of MOFs allows for tuning their porosity to optimize hydrogen adsorption. mdpi.com

Molecular simulations indicate that metal-oxygen clusters are preferential adsorption sites for hydrogen in MOFs, with the influence of organic linkers becoming more significant at increasing pressures. nih.govresearchgate.net The hydrogen storage capacity of MOFs has been found to be similar to carbon nanotubes and higher than zeolites. nih.govresearchgate.net Diffusion of hydrogen in MOFs is an activated process, comparable to diffusion in zeolites. nih.govresearchgate.net

Zeolites are microporous materials with pore sizes typically ranging from 3 to 10 Å, suitable for adsorbing small molecules like this compound. sciltp.com Their microporous structures provide a large surface area with numerous active sites for adsorption. sciltp.com Some zeolites, such as ZSM-5, show promising results in hydrogen adsorption due to their finely tuned structures. sciltp.com While the hydrogen storage capacity of zeolites can be lower than some MOFs, hybrid materials combining zeolites and MOFs are being explored to enhance capacity. sciltp.com For example, a hybrid composite of zeolite templated carbon (ZTC) and a chromium-based MOF (MIL-101) achieved a hydrogen storage capacity of 2.55 wt% at 77 K under 1 bar. sciltp.com

Quantum effects play a significant role in the diffusion of hydrogen isotopes in zeolites. Studies on this compound and dideuterium diffusion in pure-silica zeolite RHO have revealed an inverse kinetic isotopic sieving effect at low temperatures, where the heavier dideuterium diffuses faster than this compound. osti.govacs.orgacs.org This effect is primarily attributed to differences in zero-point energy between the isotopes. osti.govacs.org

Carbon-Based Nanostructures as this compound Interaction Models

Carbon-based nanostructures, including carbon nanotubes and fullerenes, serve as important models for studying this compound interactions and adsorption. These materials offer high surface areas and unique structural properties. cecam.orgmdpi.com

The interaction between this compound molecules and carbon nanostructures is primarily due to physisorption, involving weak van der Waals forces. concordia.ca The amount of physisorbed hydrogen is largely dependent on the specific surface area of the carbon material. concordia.ca Studies on various carbon materials, such as activated carbon, amorphous carbon nanotubes, and single-walled carbon nanotubes (SWCNTs), have shown similar adsorption properties based on surface area. concordia.ca

While hydrogen storage capacity in carbon materials at room temperature is generally less than 1 wt% even at high pressure, capacities up to 4.5 wt% have been measured at 77 K in materials with high surface area. concordia.ca Activated carbon with high porosity has been identified as a promising carbon nanostructure for this compound adsorption. concordia.ca The fast kinetics and reversibility of physisorption make it a promising concept for hydrogen storage under moderate conditions. concordia.ca

Research also explores the interaction of atomic and molecular deuterium (B1214612) with carbon nanotubes, investigating adsorption efficiency and potential material degradation. utwente.nl Quantum sieving effects have been observed in nanoporous carbon materials, with dideuterium diffusing significantly faster than this compound at low temperatures, demonstrating the influence of quantum effects on intermolecular interactions. researchgate.net

This compound in Cryogenic Matrices for Spectroscopic Isolation

Cryogenic matrices, typically formed by depositing an inert gas onto a cold substrate at temperatures often below 10 K, provide a rigid cage that isolates guest molecules. While noble gases like argon and neon are common matrix materials, solid this compound (specifically its para-hydrogen isomer, p-H₂) has emerged as a particularly valuable host due to its unique quantum properties and relatively weak interactions with guest species researchgate.netacs.orgnih.gov.

Solid p-H₂ is characterized by a hexagonal-close-packed (hcp) crystal structure with a relatively large lattice constant compared to noble gas solids riken.jp. The small mass of the H₂ molecule and the large amplitude of its zero-point lattice vibration contribute to the "softness" and quantum solid nature of the p-H₂ matrix nih.govaip.org. This softness and the spherical symmetry of the J=0 rotational state of p-H₂ minimize the perturbation on the guest molecule, allowing for nearly free rotation and yielding remarkably sharp spectral lines researchgate.netpsu.edu.

Detailed research findings highlight several advantages of using solid p-H₂ as a matrix host for spectroscopic isolation:

Narrow Spectral Linewidths: Compared to conventional rare gas matrices, solid p-H₂ can yield spectral linewidths that are one or two orders of magnitude sharper psu.edu. This high resolution allows for the observation of fine spectral structures, including well-quantized ro-vibrational states of the embedded molecules psu.edu. For instance, high-resolution infrared spectra of molecules like methane (B114726) (CH₄) and methyl radical (CH₃) in solid p-H₂ have revealed fully resolved ro-vibrational spectra riken.jp.

Diminished Cage Effect: The quantum nature and softness of the p-H₂ matrix lead to a diminished "cage effect" compared to more rigid noble gas matrices acs.orgnih.gov. This is particularly beneficial for studies involving photoinduced reactions and the generation of free radicals, which can be challenging in rigid environments where the matrix cage can hinder dissociation or reaction pathways acs.orgnih.gov. In situ photolysis in solid p-H₂ has been shown to be an efficient method for producing free radicals for spectral characterization nih.gov.

Production of Reactive Species: Electron bombardment during the deposition of a p-H₂ matrix can produce species like H₃⁺ and H atoms, which can then react with co-deposited precursors to form protonated and hydrogenated species nih.govrsc.org. This technique has been applied to study molecules relevant to astrochemistry, such as polycyclic aromatic hydrocarbons (PAHs) nih.govrsc.org.

Quantum Diffusion: Quantum diffusion of hydrogen atoms in solid p-H₂ allows for efficient H atom reactions with trapped species, introducing new possibilities for studying reaction mechanisms at cryogenic temperatures acs.orgnih.gov.

Smaller Matrix Shifts: Electronic transitions of molecules in solid p-H₂ generally exhibit smaller and less divergent matrix shifts compared to those in solid neon acs.orgnih.gov. This property can facilitate the comparison of matrix spectra with gas-phase data and potentially aid in the assignment of astronomical observations, such as diffuse interstellar bands acs.orgnih.govrsc.org.

While solid p-H₂ offers significant advantages, it is important to note that H₂ is not entirely chemically inert, and reactions with certain radicals can occur nih.gov. However, its large bond energy and high thermal conductivity contribute to its relative inertness as a matrix host nih.gov.

The preparation of solid p-H₂ matrices typically involves the vapor deposition of highly pure para-hydrogen onto a cold substrate, often a cryostat cooled to temperatures around 3.2 K or below researchgate.netaip.orgdtic.mil. The low temperatures are crucial for the condensation of H₂ and for maintaining the stability of trapped species aip.orgebsco.com.

Data on spectral linewidths demonstrate the high resolution achievable in solid p-H₂ matrices. For example, the spectral linewidth (FWHM) for the ν₄ bending transition of CD₄ in solid p-H₂ at 3.7 K was reported to be as narrow as 0.015 cm⁻¹ psu.edu. This is significantly sharper than linewidths typically observed in other solid matrices.

Molecule Matrix Host Temperature (K) Transition Linewidth (cm⁻¹) Citation
CD₄ solid p-H₂ 3.7 ν₄ bending 0.015 psu.edu
H₂ solid Ar Not specified Rotational/Vibrational Resolved ortho/para signals frontiersin.org
H₂ solid Kr Not specified Rotational/Vibrational Ortho/para signals resolved (except rotational) frontiersin.org
H₂ solid N₂ Not specified Rotational/Vibrational Resolved ortho/para signals frontiersin.org
H₂ solid CO Not specified Rotational/Vibrational Resolved ortho/para signals frontiersin.org

The use of this compound in cryogenic matrices for spectroscopic isolation continues to be an active area of research, particularly for studying transient species and processes relevant to fields like astrochemistry researchgate.netacs.orgrsc.org. The unique properties of solid p-H₂, stemming from its quantum nature, provide an exceptional environment for high-resolution spectroscopy and the investigation of chemical dynamics in condensed phases riken.jppsu.edu.

Astrophysical and Interstellar Chemistry of Diprotium

Formation Mechanisms of Diprotium in Interstellar Clouds

The formation of this compound (H₂) in the cold, low-density conditions of interstellar space is inefficient through direct gas-phase association of two hydrogen atoms due to the lack of an effective mechanism to carry away the excess energy. oup.comfrontiersin.orgaanda.orggithub.io Consequently, the primary formation pathways involve catalysis.

Grain-Surface Catalysis of this compound Formation

Interstellar dust grains serve as crucial catalytic sites for the formation of this compound. frontiersin.orgwikipedia.orgfrontiersin.orggithub.iooup.comaanda.orgaanda.organnualreviews.orgcambridge.orgnasa.gov Hydrogen atoms collide with and adsorb onto the grain surfaces, where they can migrate and encounter other adsorbed hydrogen atoms. frontiersin.orgoup.comannualreviews.org The grain surface acts as a "third body" to absorb the energy released during the formation of the H₂ molecule, allowing it to remain bound. frontiersin.orgwikipedia.orgnasa.gov

Two main mechanisms describe H₂ formation on grain surfaces:

Langmuir-Hinshelwood (LH) mechanism: In this process, hydrogen atoms physisorb (weakly bind) to the grain surface and are mobile enough to diffuse across the surface until they meet another hydrogen atom and react to form H₂. This mechanism is particularly relevant in cold interstellar clouds where grain temperatures are low enough (<20 K) to retain physisorbed atoms. frontiersin.orgfrontiersin.orgaanda.orgaanda.org

Eley-Rideal (ER) mechanism: This mechanism involves a gas-phase hydrogen atom directly reacting with a hydrogen atom already chemisorbed (strongly bound) to the grain surface. aanda.orgaanda.org The ER mechanism can be significant in warmer environments like photodissociation regions (PDRs), where chemisorbed atoms remain on the surface even if physisorption is inefficient. frontiersin.orgfrontiersin.orgaanda.orgaanda.org

Studies have shown that the H₂ formation rate calculated for dust grain catalyzed reactions is consistent with observed H₂ abundances in the diffuse interstellar medium. frontiersin.orgfrontiersin.org Laboratory experiments using interstellar grain analogs, such as silicates and amorphous carbon, have been conducted to understand these surface reactions under simulated space conditions. frontiersin.orgfrontiersin.org These experiments indicate that efficient H₂ formation on grains can occur at low temperatures, typically in the range of 6-20 K depending on the grain material. frontiersin.org Fullerenes have also been suggested as catalysts for H₂ formation in interstellar clouds. chemistryworld.com

The energy released during H₂ formation on icy grain mantles, approximately 300 kJ/mol (3.1 eV), is partitioned between the ice substrate and the newly formed H₂ molecule. arxiv.org Simulations indicate that up to two-thirds of this energy can be absorbed by the ice within a picosecond, while the remaining energy is retained by the H₂ molecule, often leading to its ejection into the gas phase. arxiv.org

Gas-Phase Formation Routes of this compound

While grain-surface catalysis is the dominant mechanism for this compound formation in most interstellar environments, some gas-phase formation routes exist, although they are generally much slower in low-temperature, low-density regions. frontiersin.orgaanda.orggithub.ioannualreviews.org One notable gas-phase pathway involves the associative detachment reaction between a negative hydrogen ion (H⁻) and a neutral hydrogen atom (H):

H⁻ + H → H₂ + e⁻

This reaction is considered the dominant formation pathway for H₂ during the epoch of first star formation in the early universe. columbia.edu Other gas-phase reactions may contribute, but their rates are typically much lower than grain-catalyzed formation in the conditions prevalent in molecular clouds. annualreviews.org

Role of this compound in the Energy Balance of Molecular Clouds

This compound (H₂) plays a significant role in the thermal balance of interstellar clouds, acting as a major coolant. esa.intaanda.organnualreviews.orgaanda.orguva.nl In both cool diffuse clouds (~100 K) and warmer shocked molecular clouds (~2000 K), H₂ radiative cooling is important. annualreviews.org The rotational and vibrational energy levels of H₂ allow it to effectively radiate away energy through quadrupole transitions, although these transitions are weak due to the molecule's lack of a permanent dipole moment. aanda.orgarxiv.orgstackexchange.comaanda.org

Cooling by H₂ is crucial for the collapse of interstellar clouds and subsequent star formation. esa.intaanda.organnualreviews.org For a cloud to form stars, the gravitational energy released during collapse must be radiated away to prevent the cloud from heating up. annualreviews.org In primordial clouds with very low metal abundance, small amounts of H₂ formed via gas-phase reactions dominate the cooling process as the cloud collapses. annualreviews.org Molecular hydrogen emission also serves as a primary coolant for interstellar shock waves, which can be produced by colliding molecular clouds, stellar winds, H II regions, and supernovae. annualreviews.org These shock-heated regions can trigger star formation. annualreviews.org

Heating processes involving H₂ also occur. Cosmic rays heat clouds through ionization, and this process is more efficient in molecular hydrogen than in atomic hydrogen due to dissociative encounters. annualreviews.org The energy released during the formation of H₂ on grain surfaces, distributed among the molecule's internal modes and kinetic energy, as well as heating the grain, also contributes to heating the gas. arxiv.orgwikipedia.org

Spectroscopic Detection and Abundance Determination of this compound in Astronomical Environments

Direct detection of this compound (H₂) in astronomical environments is challenging because it is a homonuclear diatomic molecule and lacks a permanent electric dipole moment. aanda.orgarxiv.orgstackexchange.comaanda.orgwikipedia.org This means its rotational and vibrational transitions are weak quadrupole transitions, making them difficult to observe directly, especially at the low temperatures typical of most star-forming clouds (~10 K). aanda.orgarxiv.orgstackexchange.comwikipedia.org

Despite these challenges, H₂ can be detected spectroscopically through various mechanisms:

Ultraviolet (UV) Absorption: In the UV, H₂ can be detected in absorption through its electronically excited Lyman-Werner bands. stackexchange.com However, these bands are absorbed by the Earth's atmosphere, requiring space-based telescopes like the Far Ultraviolet Spectroscopic Explorer (FUSE) for observation. stackexchange.com Observing these bands in absorption requires a bright background UV source, such as O or B stars or active galactic nuclei (AGN), which limits the observable targets. stackexchange.com

Infrared (IR) Emission: In warmer gas, such as in shocks or near UV sources, H₂ can be collisionally excited or UV-pumped into higher vibrational and rotational states, leading to emission in the infrared. esa.intarxiv.orgstackexchange.com The Infrared Space Observatory (ISO) and Spitzer Space Telescope have been used to observe H₂ line emission in various environments, including photon-dominated regions, shocks, young stellar objects, planetary nebulae, and starburst galaxies. esa.int These observations provide diagnostic information about the temperature, density, and radiation field of the gas. esa.int The James Webb Space Telescope (JWST) is also capable of observing H₂ emission in the infrared, including tentative detections of fluorescent emission features in high-redshift galaxies. arxiv.org

Rotational Transitions: While weak, pure rotational transitions of H₂ in the mid-IR can be observed, although they are also difficult to detect from the ground due to atmospheric absorption. stackexchange.com These transitions require higher temperatures (~80 K) to excite the relevant energy levels. esa.int

Because direct detection of H₂ is difficult, its presence and abundance in molecular clouds are often inferred using observations of more easily detectable molecules like carbon monoxide (CO), which is the second most common molecule in molecular clouds. aanda.orgwikipedia.orgharvard.edu The ratio between CO luminosity and H₂ mass is often used to estimate H₂ abundance, although this ratio can vary. aanda.orgwikipedia.org Studies using dust extinction and H I data have also been used to constrain H₂ column densities in the diffuse interstellar medium. aanda.org These studies indicate that the average H₂ fractional abundance in regions with sufficient column density is around 0.25 relative to the total hydrogen nuclei. aanda.org

This compound in Early Universe Cosmology and Primordial Nucleosynthesis (Theoretical Implications)

This compound (¹H₂) and its formation played a crucial role in the early universe, particularly in the period after recombination and before the formation of the first stars and galaxies. aanda.orgoup.comcambridge.orgfiveable.me The primordial gas, composed mainly of hydrogen and helium produced during Big Bang nucleosynthesis, lacked efficient cooling mechanisms at low temperatures. aanda.orgoup.comfiveable.mefiveable.mebritannica.comwikipedia.orgenergy.gov

Primordial nucleosynthesis, occurring within the first few minutes after the Big Bang, created the lightest elements, including hydrogen and helium, through nuclear fusion reactions. fiveable.mefiveable.mebritannica.comwikipedia.orgenergy.gov Deuterium (B1214612), an isotope of hydrogen, was also formed during this epoch. britannica.comwikipedia.orgenergy.gov

While atomic hydrogen and helium were the dominant species after recombination, the formation of a small amount of molecular hydrogen (H₂) was critical because its rotational levels provided the necessary cooling transitions for the primordial gas to collapse and form the first luminous objects (Population III stars and protogalaxies). columbia.eduaanda.orgoup.comcambridge.org Without this H₂ cooling, the gas would have remained too warm to fragment and collapse gravitationally. aanda.orgoup.com

The cosmological formation of H₂ before the first galaxies was a slow process that "froze out" with a relatively low final abundance compared to atomic hydrogen. oup.com This production occurred primarily through catalytic mechanisms involving intermediate ions like H⁻, H₂⁺, and HeH⁺. oup.com The associative detachment reaction between H⁻ and H was the dominant pathway for H₂ formation during this epoch. columbia.eduoup.com Theoretical calculations of primordial chemistry have explored the rates and processes involved in H₂ formation, taking into account factors like the non-thermal radiation background from cosmic hydrogen recombination. oup.com

The destruction of H₂ was also important in the collapse of primordial clouds; the Jeans mass of cloud fragments at the time of H₂ dissociation set a lower limit on the mass of the first stars. annualreviews.org The possible formation of flakes of solid molecular hydrogen at high redshifts (z ≈ 6–12) in the early universe, caused by adiabatic cooling in expanding regions, has also been theoretically investigated for its implications on matter-radiation coupling and early gas-grain chemistry. aanda.org

Specialized Methodologies for Diprotium Research and Characterization

Ultra-High Purity Diprotium Generation and Handling Techniques for Research

The generation of ultra-high purity this compound (¹H₂) is critical for a wide range of research applications where impurities can significantly impact experimental outcomes. entegris.com Various technologies are employed to achieve purity levels of 99.9999% (6N) or higher, with some applications in the electronics industry requiring impurity concentrations in the parts per billion (ppb) or even parts per trillion (ppt) range. entegris.comsemanticscholar.org The choice of purification technology often depends on the initial purity of the hydrogen source, the types of impurities present, and the required flow rate. entegris.com

Common methods for producing high-purity hydrogen include Pressure Swing Adsorption (PSA), membrane separation, electrochemical separation, and cryogenic distillation. hyfindr.com For research purposes requiring the highest purity levels, several advanced purification technologies are utilized:

Adsorber Purifiers: These systems use high-surface-area materials to remove impurities through chemisorption and physisorption at room temperature. semanticscholar.org They are effective at removing reactive impurities like oxygen (O₂), water (H₂O), carbon monoxide (CO), and carbon dioxide (CO₂). semanticscholar.org For continuous operation, dual-column automatically regenerable purifiers can be used, where one column is purifying the gas while the other is being regenerated. entegris.com

Getter Purifiers: Based on zirconium alloys, these purifiers operate at high temperatures to remove a wide range of impurities, including nitrogen (N₂) and methane (B114726) (CH₄), which are not typically removed by room-temperature adsorbers. entegris.comsemanticscholar.org

Palladium (Pd) Membrane Purifiers: This technology relies on the unique ability of palladium to selectively allow only hydrogen to diffuse through its crystal lattice at elevated temperatures (around 300°C). peakscientific.comwikipedia.org A palladium-silver alloy is often used to improve structural robustness. wikipedia.org This method can produce extremely pure hydrogen, as only monatomic hydrogen can pass through the membrane. peakscientific.com

Cryogenic Purification: This method leverages the very low boiling point of hydrogen (-253 °C) to separate it from impurities that have higher boiling points. wikipedia.org It is an efficient technology but requires significant infrastructure, including a continuous supply of liquid nitrogen. semanticscholar.org

The handling of ultra-high purity this compound requires specialized equipment to prevent re-contamination. This includes the use of stainless steel or other appropriate materials for vessels and distribution systems, as well as ensuring all components are leak-tight and properly cleaned. hyfindr.com

Table 1: Comparison of High-Purity this compound Generation Technologies

Purification Technology Principle of Operation Impurities Removed Operating Temperature Key Advantages
Adsorber Purifiers Chemisorption and physisorption on high-surface-area materials. semanticscholar.org O₂, H₂O, CO, CO₂, various reactive impurities. semanticscholar.org Room Temperature semanticscholar.org Effective for reactive impurities; can be regenerated. entegris.com
Getter Purifiers Chemical reaction with zirconium alloys. entegris.com O₂, H₂O, CO, CO₂, N₂, CH₄, other hydrocarbons. semanticscholar.org High Temperature semanticscholar.org Removes a broad spectrum of impurities, including N₂ and CH₄. semanticscholar.org
Palladium Membranes Selective diffusion of monatomic hydrogen through a heated palladium alloy membrane. peakscientific.comwikipedia.org All non-hydrogen species. ~300 °C peakscientific.com Produces exceptionally high-purity hydrogen. peakscientific.com
Cryogenic Purification Separation based on differences in boiling points at very low temperatures. wikipedia.org Most impurities with higher boiling points than hydrogen. Cryogenic Temperatures Highly efficient for large-scale purification. semanticscholar.org

Advanced Isotopic Labeling Strategies with this compound (for mechanistic studies)

Isotopic labeling is a powerful technique used to elucidate reaction mechanisms and study the structure and dynamics of molecules. nih.gov While deuterium (B1214612) labeling is more common in techniques like neutron scattering due to the significant contrast in scattering length density between protium (B1232500) and deuterium, the strategic use of this compound (¹H) is fundamental to these studies. nih.govacs.org The absence of neutrons in the protium nucleus provides a crucial baseline for comparison. wikipedia.org

In mechanistic studies, specific sites in a molecule can be labeled with this compound while other parts are deuterated. This selective labeling allows researchers to track the fate of specific hydrogen atoms through a chemical reaction or a biological process. nih.gov This approach is particularly valuable in combination with techniques like Nuclear Magnetic Resonance (NMR) spectroscopy. nih.govibs.fr For instance, in studies of large proteins, specific amino acid methyl groups can be labeled with ¹H and ¹³C in an otherwise fully deuterated protein, simplifying complex NMR spectra and allowing for the study of protein structure and dynamics. researchgate.net

The core principle of using this compound in isotopic labeling for mechanistic studies involves substitution and comparison. By comparing the behavior of a protiated compound with its deuterated or partially deuterated analogue, researchers can infer the role of specific hydrogen atoms in reaction pathways.

Key applications include:

Elucidating Enzyme Mechanisms: Tracking the transfer of protons in enzyme-catalyzed reactions. nih.gov

Understanding Reaction Pathways: Determining which C-H bonds are broken or formed during a chemical transformation.

Probing Molecular Dynamics: By selectively protiating parts of a macromolecule in a deuterated solvent, techniques like Small-Angle Neutron Scattering (SANS) can reveal detailed information about the conformation and assembly of complex biological systems. nih.gov

Controlled Generation of this compound Spin Isomers (Ortho-Diprotium, Para-Diprotium) for Research

Molecular this compound (H₂) exists as two nuclear spin isomers: orthohydrogen and parahydrogen. wikipedia.org In orthohydrogen, the nuclear spins of the two protons are parallel, while in parahydrogen, they are antiparallel. wikipedia.org These two isomers have slightly different physical properties due to differences in their allowed rotational energy levels. wikipedia.org At room temperature, hydrogen gas is a mixture of approximately 75% orthohydrogen and 25% parahydrogen. wikipedia.org

For specific research applications, it is necessary to prepare samples enriched in one of the spin isomers. The controlled generation and separation of ortho- and para-diprotium are essential for these studies.

Methods for generating and separating this compound spin isomers include:

Low-Temperature Adsorption Chromatography: This is a common method for separating ortho- and para-hydrogen. aip.orgaip.org The gas mixture is passed through a column packed with an adsorbent material, such as activated alumina (B75360) or a molecular sieve, maintained at very low temperatures, typically that of liquid nitrogen (77 K). aip.org The two isomers have different retention times on the column, allowing for their separation. aip.org

Catalytic Conversion: The equilibrium between the ortho and para forms can be shifted. Cooling hydrogen to very low temperatures in the presence of a catalyst can convert it almost entirely to the more stable para-hydrogen state. wikipedia.org Catalysts such as iron(III) oxide or activated charcoal are effective in facilitating this conversion. wikipedia.org By passing hydrogen over an iron(III) oxide catalyst at liquid nitrogen temperature, a 50:50 mixture can be produced. wikipedia.org

The ability to separate these isomers is crucial for applications in fields like nuclear magnetic resonance (NMR), where pure parahydrogen can be used to dramatically enhance signal intensity through a technique called parahydrogen-induced polarization (PHIP).

Table 2: Properties and Generation of this compound Spin Isomers

Property Ortho-Diprotium Para-Diprotium
Nuclear Spin Alignment Parallel wikipedia.org Antiparallel wikipedia.org
Resultant Nuclear Spin (I) 1 0
Allowed Rotational Levels (J) Odd (1, 3, 5, ...) wikipedia.org Even (0, 2, 4, ...) wikipedia.org
Equilibrium % at Room Temp. ~75% wikipedia.org ~25% wikipedia.org
Equilibrium % at Low Temp. (~20 K) ~0.2% ~99.8%
Separation/Enrichment Method Low-temperature gas chromatography; Catalytic conversion. wikipedia.org Low-temperature gas chromatography; Catalytic conversion. wikipedia.org

Neutron Scattering Studies of this compound in Materials

Neutron scattering is a powerful experimental technique for investigating the structure and dynamics of materials at the atomic scale. stfc.ac.ukresearchgate.net It is particularly well-suited for studying hydrogen-containing materials due to the neutron's sensitivity to hydrogen nuclei. A key aspect of neutron scattering is the significant difference in the neutron scattering cross-section between the isotopes of hydrogen, protium (¹H) and deuterium (²H). nih.gov

Inelastic Neutron Scattering (INS) is a specific neutron scattering technique that measures the energy exchange between neutrons and the sample. nih.gov This provides detailed information about the vibrational dynamics of the atoms, making it an ideal tool for probing the local environment of this compound in materials like metal hydrides. nih.govdiva-portal.org By analyzing the vibrational spectra obtained from INS, researchers can gain insights into the bonding and interactions of hydrogen within a material's crystal lattice. nih.govdiva-portal.org

Key findings from neutron scattering studies of this compound in materials include:

Determination of Hydrogen Sites: INS can distinguish between hydrogen atoms occupying different interstitial sites (e.g., tetrahedral vs. octahedral) in metal hydrides, as the vibrational energies are sensitive to the local coordination environment. diva-portal.orgdiva-portal.org

Probing H-H Interactions: The technique can be used as a local probe of hydrogen-hydrogen interactions. nih.gov For example, INS studies on certain metal hydrides have provided evidence for anomalously short H-H distances, which has implications for designing materials with high hydrogen storage capacity or other novel properties. nih.gov

Contrast Variation: While not a direct study of this compound alone, the concept of "contrast variation" is central. By selectively replacing this compound with deuterium in a sample, specific components can be made "visible" or "invisible" to neutrons. nih.govnih.gov This allows for the detailed structural analysis of individual components within complex systems, such as polymers or biological membranes. nih.govacs.orgnih.gov

The high incoherent scattering cross-section of protium makes it a strong scatterer, which is advantageous for studying its vibrational density of states, but can also lead to a large background signal. nih.gov Conversely, deuterium has a much smaller incoherent cross-section, which is why isotopic substitution is such a powerful tool in these experiments. nih.gov

Table 3: Chemical Compounds Mentioned

Compound Name Chemical Formula
This compound ¹H₂
Oxygen O₂
Water H₂O
Carbon Monoxide CO
Carbon Dioxide CO₂
Nitrogen N₂
Methane CH₄
Orthohydrogen o-H₂
Parahydrogen p-H₂

Emerging Research Directions and Future Perspectives for Diprotium

Diprotium in Precision Metrology and Fundamental Constant Determination

The this compound molecule serves as a crucial testing ground for Quantum Electrodynamics (QED), the theory describing the interaction of light and matter. optica.orgosu.edunih.gov By comparing ultra-precise measurements of its rotational and vibrational energy levels with equally precise ab initio calculations, scientists can test the predictions of QED in a molecular system. nih.govarxiv.orgaps.org These comparisons also provide a powerful method for determining fundamental physical constants and searching for new physics beyond the Standard Model. osu.eduillinois.edu

One of the most significant applications is the determination of the proton-to-electron mass ratio (μ = mₚ/mₑ). optica.orgaanda.org High-resolution laser spectroscopy of this compound and its deuterated isotopologue, HD, can determine rovibrational transition frequencies with extraordinary accuracy. tandfonline.comfuw.edu.plarxiv.org When theoretical calculations for these frequencies, which depend on μ, reach a comparable level of accuracy, a value for the proton-to-electron mass ratio can be extracted with uncertainties potentially as low as 1.3 parts per billion. fuw.edu.plarxiv.org This offers an independent verification of values obtained from other methods and can help resolve discrepancies. fuw.edu.pl

Furthermore, by comparing laboratory-based spectroscopic data of this compound with observations of its absorption lines in the spectra of distant quasars, researchers can probe for possible variations in the proton-to-electron mass ratio over cosmological timescales. illinois.eduaanda.orgarxiv.orgoup.com Such a variation, if detected, would have profound implications for our understanding of fundamental physics. These studies can also be used to set stringent constraints on hypothetical phenomena such as fifth forces and extra spatial dimensions. illinois.edu

Quantum Effects of this compound in Novel Materials Research

The light mass of this compound makes its quantum mechanical nature, including zero-point motion and tunneling, particularly prominent. arxiv.orgpnas.org When this compound is confined within the nanoscale cavities of novel materials like fullerenes, clathrate hydrates, or metal-organic frameworks (MOFs), these quantum effects become a central feature of its behavior. acs.orgunl.eduacs.org

A key aspect is the existence of two nuclear-spin isomers: ortho-hydrogen (parallel nuclear spins, odd rotational quantum numbers) and para-hydrogen (antiparallel nuclear spins, even rotational quantum numbers). frontiersin.orgnih.gov At low temperatures, the para state is energetically favored. epj-conferences.org The rate of conversion from the ortho to para state is highly sensitive to the local environment, including the geometry and electronic properties of the confining host material. frontiersin.orgepj-conferences.orgepj-conferences.org Studying this conversion provides insight into the interactions between the this compound molecule and the host material. frontiersin.org

In materials like carbide-derived carbons and MOFs, the confinement can lead to quantum rotational and translational states. acs.orgepj-conferences.org Inelastic neutron scattering (INS) is a powerful technique for studying these states, as it can induce transitions between ortho and para states and probe the molecule's dynamics with high selectivity. acs.orgaps.org Research has shown that the dissociation of this compound on catalytic surfaces can be significantly influenced by quantum tunneling, with the rate of activation sometimes increasing at lower temperatures—a purely quantum phenomenon. nih.govacs.org Understanding and controlling these quantum effects is crucial for applications such as hydrogen storage, where inhibiting the exothermic ortho-to-para conversion is desirable to prevent evaporation. epj-conferences.orgepj-conferences.org

This compound in Advanced Spectroscopic Probes of Quantum Systems

This compound's well-defined energy levels and its response to its environment make it an excellent spectroscopic probe of other quantum systems. esa.int Because this compound is a symmetric molecule with no permanent dipole moment, its infrared transitions are very weak, but it has a rich Raman spectrum. spiedigitallibrary.orgoptica.org

Coherent Raman spectroscopy techniques, such as Coherent anti-Stokes Raman Spectroscopy (CARS), are used to study the rotational and vibrational states of this compound with high resolution. optica.org When this compound is dissolved in a liquid or embedded in a material, the broadening and shifting of its Raman lines provide detailed information about the interactions with the surrounding molecules. aip.org For instance, the rotational Raman spectrum of this compound in water reveals the dynamics of the solvent cage around the molecule. aip.org

Recently, tip-enhanced Raman spectroscopy (TERS) has achieved the sensitivity to detect single physisorbed this compound molecules on a surface. arxiv.orgaps.org This technique allows for the observation of both rotational and vibrational transitions and how they are affected by the molecule's proximity to the surface, offering unprecedented insight into surface-adsorbate interactions. arxiv.orgaps.org Inelastic neutron scattering (INS) is another key technique, uniquely capable of observing transitions that change the nuclear spin state (ortho-para transitions), providing a sensitive probe of the anisotropic interactions within a host material. aps.orgtandfonline.comaip.org The large incoherent scattering cross-section of the proton makes INS particularly sensitive to the dynamics of this compound. aps.org

New Theoretical Frameworks for Describing Complex this compound Systems

To accurately interpret experimental results and predict the behavior of this compound in complex environments, sophisticated theoretical frameworks are essential. Ab initio quantum chemistry methods are continuously being refined to calculate the rovibrational energy levels of this compound and its interactions with other molecules with ever-increasing accuracy. aip.orgaanda.orgacs.orgresearchgate.net

For isolated this compound, these calculations incorporate high-order QED and relativistic effects, which is critical for the fundamental constant determination discussed in section 8.1. nih.govcern.ch The theoretical uncertainty in these calculations is often the limiting factor in the precision of the derived constants. aps.org

When this compound interacts with other systems, such as in the H₂-CS or H₂O-H₂ complexes, the focus is on developing highly accurate multi-dimensional potential energy surfaces (PES). aip.orgru.nl These surfaces are then used in quantum scattering calculations to determine properties like rovibrational energy levels and collisional cross-sections. aanda.org For more complex systems, such as this compound within MOFs or on surfaces, a combination of methods is often employed. rsc.orgresearchgate.netucl.ac.uk Density Functional Theory (DFT) is used to model the electronic structure and interaction energies, while techniques like path-integral molecular dynamics (PIMD) are used to incorporate nuclear quantum effects, which are significant for hydrogen. pnas.orgrsc.org These advanced theoretical frameworks are crucial for understanding phenomena like quantum tunneling in dissociation reactions and the nature of adsorption sites in storage materials. nih.govrsc.org

Q & A

Q. What experimental methodologies are most effective for characterizing Diprotium’s thermodynamic properties under extreme conditions?

To study this compound’s behavior in high-pressure or cryogenic environments, researchers should employ in situ spectroscopic techniques (e.g., Raman or infrared spectroscopy) combined with computational simulations using density functional theory (DFT). Calibration with known isotopic analogs (e.g., D₂ or HD) can validate experimental setups .

Q. How can researchers design controlled experiments to isolate this compound’s reactivity in heterogeneous catalytic systems?

Utilize gas-phase reaction chambers with mass spectrometry to monitor H₂ dissociation kinetics. Control variables such as temperature, pressure, and catalyst surface morphology. Reference studies should include systematic comparisons with deuterium to account for kinetic isotope effects .

Q. What statistical frameworks are recommended for analyzing inconsistencies in this compound’s diffusion coefficient measurements across studies?

Apply meta-analysis tools to aggregate data from peer-reviewed studies, accounting for variables like experimental conditions (e.g., purity of H₂, measurement techniques). Use regression models to identify outliers and systematic errors .

Advanced Research Questions

Q. How can molecular dynamics (MD) simulations be optimized to resolve discrepancies in this compound’s quantum tunneling behavior observed in enzymatic reactions?

Implement path-integral MD simulations to incorporate quantum effects. Validate models against neutron scattering data and isotopic substitution experiments. Cross-reference results with ab initio calculations to refine potential energy surfaces .

Q. What strategies should be employed to reconcile conflicting data on this compound’s role in superconducting hydrides at ultrahigh pressures?

Conduct synchrotron X-ray diffraction experiments paired with resistivity measurements under identical conditions. Use Bayesian inference to assess the probability of competing theoretical models (e.g., phonon-mediated vs. electron-coupled superconductivity) .

Q. How can the PICOT framework structure a clinical study investigating this compound’s therapeutic potential in oxidative stress mitigation?

  • P opulation: Patients with ischemia-reperfusion injury.
  • I ntervention: H₂ inhalation therapy.
  • C omparison: Standard oxygen therapy.
  • O utcome: Reduction in reactive oxygen species (ROS) biomarkers.
  • T ime: 72 hours post-intervention. This structure ensures alignment with evidence-based research design and facilitates literature review prioritization .

Methodological Guidance

Q. What systematic review protocols are critical for synthesizing decades of this compound research in astrophysical contexts?

Follow PRISMA guidelines to screen studies, emphasizing observational data from interstellar medium surveys. Use tools like VOSviewer to map keyword co-occurrence (e.g., “H₂ emission lines,” “dark molecular clouds”) and identify understudied areas .

Q. How should researchers address ethical and logistical challenges in collecting primary data on this compound’s isotopic fractionation in biological systems?

Secure IRB approval for human/animal studies. Partner with facilities capable of cryogenic sampling to preserve H₂ isotopic ratios. Document protocols for traceability, referencing ISO/IEC 17025 standards .

Data Presentation and Validation

Q. What criteria define robust validation of this compound’s phase diagrams in computational studies?

  • Compare simulated results with experimental neutron diffraction data.
  • Report confidence intervals for predicted triple points and critical temperatures.
  • Disclose software parameters (e.g., exchange-correlation functionals in DFT) to ensure reproducibility .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.